1-Aminobicyclo[2.2.1]heptan-2-one
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Overview
Description
1-Aminobicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a nitrogen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various amino alcohols, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Aminobicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its use in medicinal and aromatic applications.
1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with distinct chemical properties.
Uniqueness: 1-Aminobicyclo[2.2.1]heptan-2-one stands out due to its unique combination of an amino group and a ketone within a bicyclic structure. This configuration imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-aminobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4,8H2 |
InChI Key |
HTTYNQOAZQAZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)N |
Origin of Product |
United States |
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